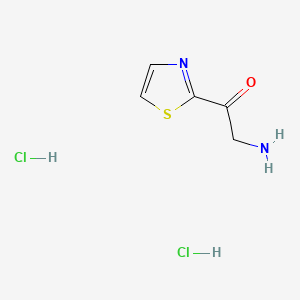

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride typically involves the reaction of 2-bromoacetyl bromide with thiazole derivatives in the presence of a base such as lithium hydride (LiH) in dimethylformamide (DMF) as a solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s ability to interact with different molecular targets makes it a versatile agent in scientific research and drug development.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activities.

2-Acetylthiazole: Known for its use in flavor and fragrance industries.

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one: Another thiazole derivative with potential medicinal applications

Uniqueness

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications .

Biological Activity

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is a thiazole derivative with the molecular formula C5H7Cl2N2OS. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- IUPAC Name : 2-amino-1-(1,3-thiazol-2-yl)ethanone dihydrochloride

- Molecular Formula : C5H7Cl2N2OS

- CAS Number : 2126160-46-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial for its anticancer properties.

Anticancer Properties

Research indicates that compounds related to thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can inhibit tubulin polymerization, leading to disrupted microtubule structures in cancer cells.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 2 | Human gastric cancer cells | 1.61 ± 1.92 | Microtubule destabilization |

| Compound 9 | Jurkat cells | < 10 | Apoptosis induction |

| Compound 10 | A-431 cells | < 10 | Apoptosis induction |

These findings suggest that the thiazole moiety is essential for the cytotoxic activity observed in these compounds .

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have also been evaluated for their antimicrobial properties. The specific interactions of these compounds with microbial enzymes or cell membranes contribute to their effectiveness against a range of pathogens.

Study on Anticancer Activity

A study published in PubMed investigated the synthesis and biological evaluation of thiazole derivatives as microtubule-destabilizing agents. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cells, demonstrating their potential as novel anticancer agents .

Research on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly influence the biological activity of these compounds. For example, the presence of electron-donating groups at specific positions on the phenyl ring was found to enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one dihydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves condensation of thiazole derivatives with α-keto precursors. A common approach includes reacting 2-aminothiazole with chloroacetone under acidic conditions, followed by hydrochlorination. One-pot procedures are recommended to reduce purification steps and improve yield . Recrystallization in ethanol/water mixtures (3:1 v/v) at low temperatures (0–5°C) enhances purity. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Q. How is the molecular structure of this compound characterized, and what analytical tools are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELXL for refinement, ensuring hydrogen-bonding patterns are accurately modeled . Complement with spectroscopic methods:

- FT-IR : Confirm the presence of NH₂ (3100–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹).

- NMR : ¹H NMR in D₂O resolves thiazole protons (δ 7.2–8.1 ppm) and the ethanone methyl group (δ 2.1–2.3 ppm) .

Q. What solvent systems are optimal for solubility and stability in biological assays?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to ≤0.1% DMSO. Stability studies (24 hrs, 25°C) show <5% degradation in PBS, but avoid prolonged exposure to light due to thiazole ring photosensitivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding vs. packing forces) be resolved during structure refinement?

- Methodological Answer : Use graph-set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs. For example, if R₂²(8) patterns conflict with observed packing, prioritize SHELXL’s restraints for bond distances/angles while allowing thermal parameters (Uᵢₛₒ) to refine freely . Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring?

- Methodological Answer : Protect the primary amine (NH₂) with Boc groups prior to electrophilic substitution. For C-5 thiazole derivatization, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions (Ar atmosphere, 60°C). Monitor regioselectivity via LC-MS and optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) to suppress homocoupling byproducts .

Q. How can computational modeling guide the design of bioactivity studies for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s minimized geometry (DFT-optimized at B3LYP/6-31G* level). Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability. Prioritize in vitro assays for targets with predicted ΔG ≤ −8 kcal/mol .

Properties

Molecular Formula |

C5H8Cl2N2OS |

|---|---|

Molecular Weight |

215.10 g/mol |

IUPAC Name |

2-amino-1-(1,3-thiazol-2-yl)ethanone;dihydrochloride |

InChI |

InChI=1S/C5H6N2OS.2ClH/c6-3-4(8)5-7-1-2-9-5;;/h1-2H,3,6H2;2*1H |

InChI Key |

FAUNJKNQGBBUJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C(=O)CN.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.